Glutapyrone
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Overview
Description
Glutapyrone is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities. It is an amino acid-containing compound that has shown promise in various scientific and medical applications, particularly in the context of diabetes mellitus and oxidative stress.
Preparation Methods
The synthesis of Glutapyrone involves several steps. One common method starts with the activation of a dihydropyridine-4-carboxylic acid derivative using pentafluorophenol and dicyclohexylcarbodiimide. This active ester is then coupled with glutamic acid to form N-acyl glutamic acid. Alternatively, the acid can be activated as a mixed anhydride using isobutyl chloroformate and then coupled with a silyl ester prepared from glutamic acid and hexamethyldisilazane. The final product is obtained by treating the diacid with sodium hydroxide to produce the corresponding disodium salt .
Chemical Reactions Analysis
Glutapyrone undergoes various chemical reactions, including oxidation and reduction. It can be oxidized to form AV-153, a DNA-binding and genotoxic compound. The compound also participates in reactions involving hydroxyl radicals, peroxynitrite, and other reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide and nitric oxide synthase inhibitors .
Scientific Research Applications
Glutapyrone has been extensively studied for its potential therapeutic applications. It has shown promise in protecting DNA against damage, particularly in conditions of oxidative stress. The compound has been found to stimulate the expression of genes involved in DNA repair and free radical production. It also exhibits neuroprotective effects, potentially benefiting conditions like epilepsy and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Glutapyrone involves its interaction with various molecular targets and pathways. It stimulates the production of inducible nitric oxide synthase mRNA in kidneys and blood, which plays a role in regulating oxidative stress. The compound also increases the expression of genes like poly(ADP-ribose) polymerase 1 and xanthine dehydrogenase, which are involved in DNA repair and free radical production .
Comparison with Similar Compounds
Glutapyrone is unique among 1,4-dihydropyridine derivatives due to its amino acid-containing structure and its ability to protect DNA against damage. Similar compounds include metcarbatone and styrylcarbatone, which also exhibit antioxidant properties and have been studied for their effects on diabetes mellitus. this compound’s unique structure and specific gene expression modulation set it apart from these compounds .
Properties
CAS No. |
125387-12-4 |
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Molecular Formula |
C19H24N2Na2O9 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
InChI Key |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Synonyms |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Origin of Product |
United States |
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